molecular formula C12H18ClNO2 B13682357 3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride

3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride

Cat. No.: B13682357
M. Wt: 243.73 g/mol
InChI Key: WQQMHRIVERIXMB-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two methoxy groups attached to the phenyl ring. This compound is often used in various scientific research applications due to its interesting chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted phenylpyrrolidine derivatives.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dimethoxyphenyl)pyrrolidine Hydrochloride
  • 3-(2,6-Dimethoxyphenyl)pyrrolidine Hydrochloride
  • 3-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride

Uniqueness

3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different interactions with molecular targets compared to its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H

InChI Key

WQQMHRIVERIXMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CCNC2.Cl

Origin of Product

United States

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